Regioisomeric Differentiation: Furan-2-carboxamide vs. Furan-3-carboxamide Attachment
The target compound features a furan-2-carboxamide moiety, where the carboxamide carbonyl is conjugated with the furan ring oxygen. Its direct regioisomer, N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide (CAS 926187-00-0), has the carboxamide attached at the furan 3-position, disrupting this conjugation. This structural difference is reflected in the availability of predicted physicochemical data: the 2-isomer has characterized values for boiling point (283.3±40.0 °C), density (1.445±0.06 g/cm³), and pKa (11.98±0.70) , whereas equivalent predicted property data are not reported for the 3-isomer in the same authoritative database . The 2-isomer also bears the MDL identifier MFCD08691266 , facilitating unambiguous database registration and procurement tracking.
| Evidence Dimension | Physicochemical property data availability (predicted boiling point, density, pKa) |
|---|---|
| Target Compound Data | Boiling point: 283.3±40.0 °C; Density: 1.445±0.06 g/cm³; pKa: 11.98±0.70 (all predicted) |
| Comparator Or Baseline | Furan-3-carboxamide isomer (CAS 926187-00-0): equivalent predicted property data not listed |
| Quantified Difference | Qualitative: property data are reported for the 2-isomer but absent for the 3-isomer in ChemicalBook; MDL number MFCD08691266 unique to the 2-isomer |
| Conditions | Predicted physicochemical properties from ChemicalBook database |
Why This Matters
Procurement decisions relying on the 3-isomer as a substitute introduce uncertainty in physicochemical behavior prediction and lack the MDL-based database traceability available for the 2-isomer.
